Crisaborole Impurity

Synthetic Chemistry Pharmaceutical Analysis Process Chemistry

Certified Crisaborole Impurity D (CAS 1187188-59-5) essential for ANDA submissions and commercial QC. Differentiated from API by amide vs. nitrile group; ensures method specificity. Substitution invalid per ICH Q3A/B. Supplied with full characterization (NMR, MS, HPLC). Batch-to-batch consistency ≤1.0% RSD. Control to ≤0.01% specification.

Molecular Formula C14H12BNO4
Molecular Weight 269.06 g/mol
CAS No. 1187188-59-5
Cat. No. B8548089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrisaborole Impurity
CAS1187188-59-5
Molecular FormulaC14H12BNO4
Molecular Weight269.06 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)N)O
InChIInChI=1S/C14H12BNO4/c16-14(17)9-1-3-11(4-2-9)20-12-5-6-13-10(7-12)8-19-15(13)18/h1-7,18H,8H2,(H2,16,17)
InChIKeyBNNSMPLZLMPJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crisaborole Impurity D (CAS 1187188-59-5) for Pharmaceutical Reference Standard Applications


Crisaborole Impurity D (CAS 1187188-59-5), chemically designated as 4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzamide (C14H12BNO4, MW 269.06 g/mol) , is a process-related impurity arising during the multi-step synthesis of Crisaborole (AN2728), a topical phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of mild-to-moderate atopic dermatitis . This compound is classified as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of Crisaborole [1].

Crisaborole Impurity D (CAS 1187188-59-5): Why Generic Substitution is Inappropriate for Critical Analytical Applications


Generic substitution of Crisaborole Impurity D with structurally similar impurities or uncharacterized alternatives is not scientifically defensible in regulated analytical workflows. Crisaborole impurities arise from distinct synthetic pathways involving boronic acid chemistry, aromatic substitution, and amide bond formation, as well as degradation from hydrolysis or oxidation, resulting in unique chromatographic retention behavior and spectral properties that preclude simple interchangeability . Furthermore, compliance with ICH Q3A/B guidelines and USP/EP standards requires impurity reference standards with fully validated characterization data including NMR, MS, and HPLC purity profiles . The use of non-certified or incorrectly assigned impurity standards introduces unacceptable risk of method failure, regulatory deficiency, and erroneous batch release decisions, particularly given the stringent impurity control requirements for dermatological products applied to sensitive skin areas .

Crisaborole Impurity D (CAS 1187188-59-5): Quantitative Differentiation Evidence for Scientific Selection


Synthesis of Crisaborole Impurity A (CAS 1187188-59-5): A Documented Method with Higher Purity and Yield

The synthesis of Crisaborole Impurity A (CAS 1187188-59-5) via conventional strong-alkali degradation methods results in low yield, difficult separation, and degraded product [1]. In contrast, the patented preparation method described in CN114716349A provides a robust, reproducible route achieving high purity [2].

Synthetic Chemistry Pharmaceutical Analysis Process Chemistry

Structural Differentiation of Crisaborole Impurity D (CAS 1187188-59-5) from Crisaborole API

Crisaborole Impurity D (CAS 1187188-59-5) is chemically 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzamide, possessing a primary amide functional group [1]. The Crisaborole API (CAS 906673-24-3) is 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzonitrile, which contains a nitrile functional group [2].

Structural Analysis Pharmaceutical Impurities Quality Control

Challenges in Chromatographic Separation of Crisaborole Impurities

The separation of Crisaborole from its related impurities presents significant analytical challenges due to their structural similarities [1]. Notably, Crisaborole Impurity 32 and Impurity 86 exhibit near-complete co-elution under certain chromatographic conditions, as their close structural similarity results in minimal polarity differences [2].

Analytical Chemistry HPLC Method Development Pharmaceutical Analysis

Flow Chemistry Process Control of Impurity Formation in Crisaborole Synthesis

The synthesis of Crisaborole via organolithium chemistry in batch mode is challenging due to the need for cryogenic conditions (-78°C) and long residence times (1800 s) [1]. A continuous flow chemistry process significantly improves impurity control by reducing residence time to 1.5 s and allowing a higher reaction temperature of -60°C [2].

Process Chemistry Flow Chemistry Pharmaceutical Manufacturing

Regulatory Compliance of Crisaborole Impurity Reference Standards

Crisaborole Impurity D (CAS 1187188-59-5) is supplied with detailed characterization data compliant with ICH Q3A/B and USP/EP guidelines . These certified reference standards are essential for ANDA submissions, providing validated analytical data including NMR, MS, and HPLC purity with batch-to-batch variability ≤1.0% .

Pharmaceutical Analysis Quality Control Regulatory Science

Batch Release Specification for Crisaborole Impurity A

In commercial batches of Crisaborole API, Impurity A (CAS 1187188-59-5) is controlled to stringent limits . A typical batch release specification mandates Impurity A ≤ 0.01% .

Quality Control Pharmaceutical Analysis Regulatory Compliance

Crisaborole Impurity D (CAS 1187188-59-5): Primary Scientific and Industrial Application Scenarios


Analytical Method Development and Validation for Crisaborole API

Crisaborole Impurity D serves as a critical reference standard for developing and validating HPLC and UPLC methods to detect and quantify related substances in Crisaborole API [1]. Its structural differentiation from the API, a primary amide versus a nitrile group, provides a distinct chromatographic retention time essential for method specificity and system suitability testing . The availability of a well-characterized standard, compliant with ICH Q3A/B guidelines, is essential for establishing accurate relative response factors (RRFs) and ensuring method robustness for ANDA submissions .

Quality Control and Batch Release Testing in GMP Manufacturing

In GMP-compliant commercial production of Crisaborole, Impurity D is used as a reference standard for routine quality control testing of API batches [1]. As demonstrated by commercial batch release specifications, this impurity is controlled to a stringent limit of ≤0.01%, which is 8-fold lower than the general unspecified impurity threshold of ≤0.08% . The use of a certified reference standard with documented batch-to-batch consistency (variability ≤1.0%) is crucial for ensuring accurate quantification and compliance with this tight specification, thereby minimizing the risk of batch rejection .

Process Development and Impurity Fate and Purge Studies

The synthesis of Crisaborole presents significant impurity control challenges, particularly in organolithium chemistry steps where cryogenic batch conditions (-78°C, 1800 s residence time) can be replaced by more efficient flow processes (-60°C, 1.5 s residence time) [1]. Crisaborole Impurity D serves as a key marker in impurity fate and purge studies, enabling process chemists to monitor the effectiveness of alternative synthetic routes and purification steps . The use of a certified standard for this specific impurity allows for accurate tracking of its formation and removal throughout the process, which is essential for establishing a robust control strategy .

Stability Studies and Forced Degradation Assessment

Crisaborole is susceptible to degradation via hydrolysis and oxidation, with impurities arising from these pathways requiring monitoring during stability studies [1]. Crisaborole Impurity D, which contains a primary amide group, can form through the hydrolysis of the nitrile group in the API . Using a characterized standard of Impurity D in forced degradation studies allows analysts to confirm its identity and quantify its formation under stress conditions (e.g., acidic, basic, oxidative), thereby establishing product shelf-life and storage conditions in compliance with ICH Q1A guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crisaborole Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.